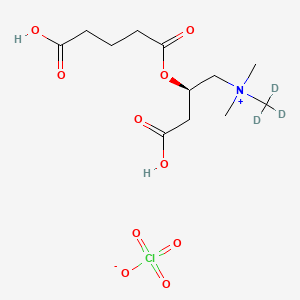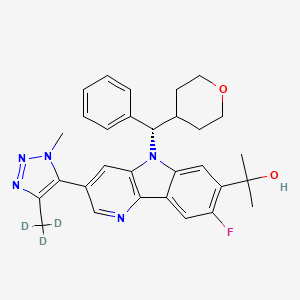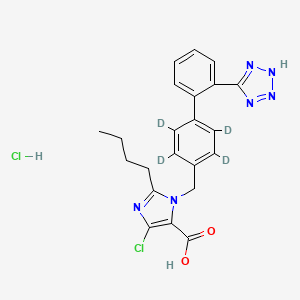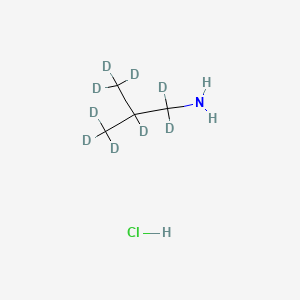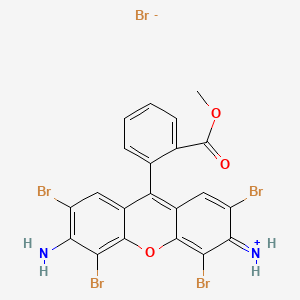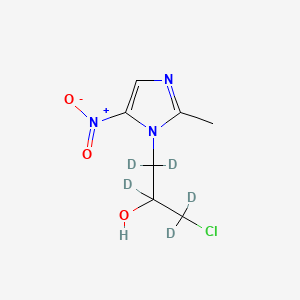
Ornidazole-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornidazole-d5 is a deuterated form of Ornidazole, a synthetic nitroimidazole derivative. It is primarily used as an internal standard for the quantification of Ornidazole by gas chromatography or liquid chromatography-mass spectrometry. Ornidazole itself is an orally bioavailable compound with antibacterial and antiprotozoal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ornidazole-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Ornidazole molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally, the process includes steps such as deuterium exchange reactions and purification through chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent introduction of deuterium atoms. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ornidazole-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ornidazole-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ornidazole in various samples.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Ornidazole.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ornidazole.
Industry: Applied in quality control processes to ensure the consistency and purity of Ornidazole-containing products
Wirkmechanismus
Ornidazole-d5 exerts its effects through mechanisms similar to Ornidazole. The compound is reduced by intracellular transport proteins in anaerobic microorganisms, leading to the formation of reactive nitro radicals. These radicals interact with microbial DNA, causing strand breakage and inhibition of nucleic acid synthesis, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Metronidazole: Another nitroimidazole derivative with similar antibacterial and antiprotozoal activities.
Tinidazole: A compound with a similar mechanism of action and therapeutic uses.
Secnidazole: Another nitroimidazole used for similar indications
Comparison: Ornidazole-d5 is unique due to the presence of deuterium atoms, which provide advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, as they help distinguish it from non-deuterated Ornidazole. This isotopic labeling enhances the accuracy and precision of quantitative analyses .
Eigenschaften
Molekularformel |
C7H10ClN3O3 |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
1-chloro-1,1,2,3,3-pentadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i2D2,4D2,6D |
InChI-Schlüssel |
IPWKIXLWTCNBKN-VLZDWVQFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)N1C(=NC=C1[N+](=O)[O-])C |
Kanonische SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


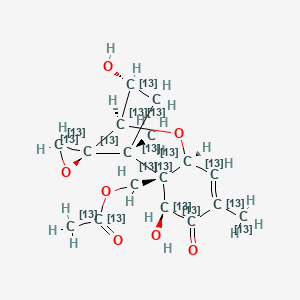
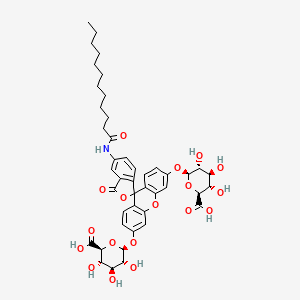
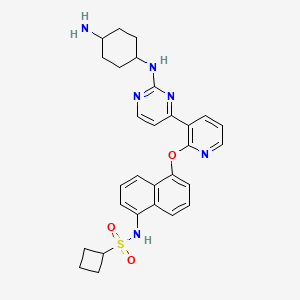

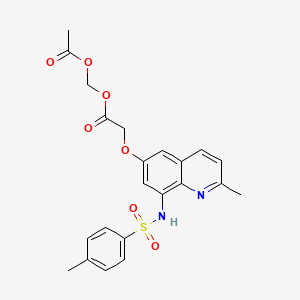
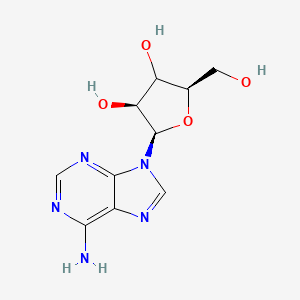
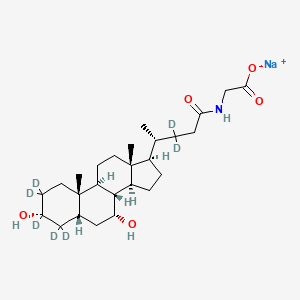
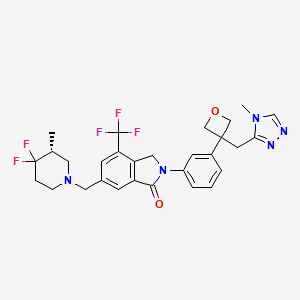
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
